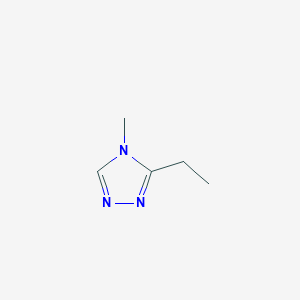
3-ethyl-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and more .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the condensation of thiosemicarbazides and hydrazides . Another method involves the oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis
The structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of “3-ethyl-4-methyl-4H-1,2,4-triazole” would include additional ethyl and methyl groups attached to this ring.Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For example, they can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone .Applications De Recherche Scientifique
Anticancer Agents
1,2,4-Triazole derivatives, including 3-ethyl-4-methyl-4H-1,2,4-triazole, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Agents
Compounds containing a triazole structure, such as 3-ethyl-4-methyl-4H-1,2,4-triazole, have broad biological activities, including antimicrobial properties . They have been used in the development of various drugs .
Analgesic and Anti-inflammatory Agents
Triazole compounds also exhibit analgesic and anti-inflammatory activities . This makes them useful in the development of drugs for pain management and inflammation treatment .
Anticonvulsant Agents
1,2,4-Triazole derivatives have been found to possess anticonvulsant properties . This makes them potential candidates for the development of drugs for the treatment of epilepsy and other seizure disorders .
Antineoplastic Agents
Triazole compounds have been used in the development of antineoplastic drugs . These drugs are used to inhibit the growth and spread of tumors .
Antimalarial Agents
Triazole compounds have shown antimalarial activities . They have been used in the development of drugs for the treatment of malaria .
Antiviral Agents
1,2,4-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . One of them is ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
Material Sciences
Triazoles, including 3-ethyl-4-methyl-4H-1,2,4-triazole, have gained attention for their applications in material sciences . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWYJGTTKUYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-methyl-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethoxy-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2615225.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2615230.png)

![phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2615232.png)



![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)
![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)
![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)
